molecular formula C24H23ClN4O2S B2398862 2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1260926-24-6

2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No. B2398862
CAS RN: 1260926-24-6
M. Wt: 466.98
InChI Key: DTRBDXAKADORQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and stability .

Scientific Research Applications

Reaction Mechanisms and Synthetic Applications

This compound is involved in reaction mechanisms and synthetic pathways, contributing to the development of novel heterocyclic compounds. For instance, research has shown the reaction of olefins with α-cyanoacetamide in the presence of manganese(III) acetate leads to the formation of 2-butenamides and 2-buten-4-olides, indicating a potential pathway for synthesizing related compounds (Sato, Nishino, & Kurosawa, 1987).

Antibacterial and Antifungal Properties

The compound's derivatives have been synthesized and evaluated for their antibacterial activity against gram-positive and gram-negative bacteria, revealing moderate to good activity, which underscores its potential in developing new antibacterial agents (Desai, Shah, Bhavsar, & Saxena, 2008).

Antitumor Activity

Additionally, certain derivatives have demonstrated antitumor activity, particularly against human breast adenocarcinoma cell lines, suggesting a role in the discovery of new antitumor medications. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives exhibited mild to moderate antitumor activity, with specific derivatives showing notable efficacy (El-Morsy, El-Sayed, & Abulkhair, 2017).

Structural and Spectroscopic Analysis

Research also focuses on the structural and spectroscopic analysis of related compounds, providing insights into their chemical behavior and potential applications in various scientific fields. This includes the elucidation of crystal structures and the exploration of their reaction pathways with different reagents (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Mechanism of Action

If the compound is a drug, this would involve studying how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties .

properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-2-3-12-29-23(31)22-21(19(14-26-22)16-8-5-4-6-9-16)28-24(29)32-15-20(30)27-18-11-7-10-17(25)13-18/h4-11,13-14,26H,2-3,12,15H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRBDXAKADORQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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